BENGHE Foundational & Exploratory

Check Availability & Pricing

SAR405's Effect on Lysosomal Function: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SAR405

Cat. No.: B610686

For Researchers, Scientists, and Drug Development Professionals

Introduction

SARA405 is a potent, selective, and ATP-competitive small molecule inhibitor of the class IlI
phosphatidylinositol 3-kinase (P13K), also known as vacuolar protein sorting 34 (Vps34).[1]
Vps34 is the sole enzyme responsible for generating phosphatidylinositol 3-phosphate (PI3P),
a critical lipid messenger that governs fundamental cellular processes, including autophagy
and endo-lysosomal vesicle trafficking.[2][3][4] Due to its high specificity, SAR405 has emerged
as an indispensable pharmacological tool for dissecting the intricate roles of Vps34 in cellular
homeostasis and disease.[2] This technical guide provides an in-depth overview of SAR405's
mechanism of action, its profound effects on lysosomal function, and detailed protocols for key
experimental assays.

Mechanism of Action: Inhibition of Vps34 and PI3P
Synthesis

The primary molecular target of SAR405 is Vps34. As an ATP-competitive inhibitor, SAR405
binds to the ATP-binding cleft of the Vps34 kinase domain, effectively preventing the
phosphorylation of its substrate, phosphatidylinositol (P1).[2][4] This action blocks the synthesis
of PI3P, a phosphoinositide that acts as a docking site on endosomal and autophagosomal
membranes for proteins containing PI3P-binding motifs, such as FYVE and PX domains.[5] By
depleting cellular pools of PI3P, SAR405 disrupts the recruitment and assembly of protein
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machinery essential for autophagosome biogenesis and the maturation of endosomes into
lysosomes.[2][6][7]
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Caption: Mechanism of SAR405 as an ATP-competitive inhibitor of Vps34.

Quantitative Profile of SAR405

SAR405 exhibits a highly potent and selective inhibitory profile for Vps34. Its specificity is
crucial for attributing observed cellular effects directly to the inhibition of Vps34, as it shows
negligible activity against class | and class Il PI3Ks or the related mTOR kinase at effective
concentrations.[1][8]
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Parameter Value Context Reference(s)

Recombinant human

Binding Affinity (Kd) 1.5nM [L][8][9][10][11]
Vps34
Enzymatic Inhibition ) )
1.0-1.2nM In vitro kinase assay [Lsnionianaz]
(IC50)
o GFP-FYVE
Cellular Vps34 Activity o
(1C50) 27 nM delocalization assay [2][12]
(HelLa cells)

I Starvation-induced
Autophagy Inhibition

419 nM autophagy (GFP-LC3 2][11
(IC50) phagy ( [21[11]
HelLa cells)
Autophagy Inhibition MTOR inhibitor-
42 nM ) [2][51111]
(IC50) induced autophagy

. . No activity on class I/ll
Kinase Selectivity >10 uM [1][8]
PI3Ks or mTOR

Core Effects on Lysosomal Function

The inhibition of Vps34 by SAR405 initiates a cascade of events that severely impair lysosomal
function and related degradative pathways.

Disruption of Endosome-to-Lysosome Trafficking

Vps34-generated PI3P is essential for the maturation of late endosomes and their subsequent
fusion with lysosomes.[3] By depleting PI3P, SAR405 disrupts this critical vesicle trafficking
step.[2][6][7] This blockade prevents the delivery of both endocytosed cargo and
autophagosomes to the lysosome for degradation, leading to an accumulation of immature
vesicles.[1][9]

Altered Lysosomal Morphology and Integrity

A hallmark of SAR405 treatment is a dramatic change in lysosomal morphology. Cells treated
with SAR405 accumulate large, swollen, translucent vacuoles.[1][12] These structures are
positive for the lysosomotropic dye LysoTracker, indicating they maintain an acidic internal pH,

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.apexbt.com/sar405.html
https://www.selleckchem.com/products/sar405.html
https://pubmed.ncbi.nlm.nih.gov/25326666/
https://www.axonmedchem.com/2716-sar405
https://www.medchemexpress.com/SAR405.html
https://www.apexbt.com/sar405.html
https://www.selleckchem.com/products/sar405.html
https://www.axonmedchem.com/2716-sar405
https://www.medchemexpress.com/SAR405.html
https://www.glpbio.com/sar405.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4502822/
https://www.glpbio.com/sar405.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4502822/
https://www.medchemexpress.com/SAR405.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4502822/
https://www.researchgate.net/figure/SAR405-prevents-autophagy-induced-by-mTOR-inhibitor-and-synergizes-with-everolimus-a_fig4_267043290
https://www.medchemexpress.com/SAR405.html
https://www.apexbt.com/sar405.html
https://www.selleckchem.com/products/sar405.html
https://www.benchchem.com/product/b610686?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5996896/
https://www.benchchem.com/product/b610686?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4502822/
https://aacrjournals.org/cancerdiscovery/article/4/12/OF9/4533/A-VPS34-Specific-Inhibitor-Blocks-Autophagy-and
https://pubmed.ncbi.nlm.nih.gov/25905679/
https://www.apexbt.com/sar405.html
https://pubmed.ncbi.nlm.nih.gov/25326666/
https://www.benchchem.com/product/b610686?utm_src=pdf-body
https://www.benchchem.com/product/b610686?utm_src=pdf-body
https://www.apexbt.com/sar405.html
https://www.glpbio.com/sar405.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

but are functionally impaired.[12] This phenotype suggests a defect in the resolution of late
endosome-lysosome fusion events.

Impaired Lysosomal Enzyme Maturation

The proper functioning of lysosomes depends on a host of acid hydrolases, which are
synthesized as inactive precursors (pro-enzymes) and mature into their active forms within the
acidic lysosomal lumen. SAR405 treatment causes a significant defect in the maturation of key
lysosomal enzymes, such as the aspartyl protease Cathepsin D.[1] Western blot analysis
reveals an accumulation of the pro-Cathepsin D form and a reduction in the mature, processed
heavy and light chains, providing direct biochemical evidence of lysosomal dysfunction.[1][13]

Potent Inhibition of Autophagy

Autophagy is a lysosome-dependent degradation process. Vps34 is a core component of the
pre-autophagosomal structure, where its PI3P product is required for the recruitment of the
autophagy machinery, including the LC3 conjugation system.[3] SAR405 acts as a proximal
inhibitor of autophagy, blocking the formation of autophagosomes at a very early stage.[2] This
prevents the sequestration of cytoplasmic cargo and its delivery to the lysosome, effectively
shutting down the entire autophagy flux.[2][7][11]
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Caption: Cellular pathways affected by SAR405-mediated Vps34 inhibition.

Key Experimental Protocols

The following protocols describe key assays used to characterize the effects of SAR405 on
Vps34 activity and lysosomal function.

Vps34 Cellular Activity Assay (GFP-FYVE Delocalization)

This assay directly visualizes the depletion of PI3P from endosomal membranes.
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o Objective: To quantify the cellular IC50 of SAR405 for Vps34 inhibition.

o Materials:

HelLa or U20S cells stably expressing a GFP-2xFYVE fusion protein.[12][14]
96-well imaging plates.

SAR405 stock solution (e.g., 10 mM in DMSO).

Complete culture medium.

Fixing Solution (e.g., 4% paraformaldehyde in PBS).

Nuclear stain (e.g., Hoechst 33342).

e Protocol:

o

Seed GFP-FYVE expressing cells into a 96-well plate and allow them to adhere overnight.
[14]

Prepare serial dilutions of SAR405 in culture medium. Include a DMSO-only vehicle
control.

Treat cells with SAR405 dilutions for 2-4 hours at 37°C.[8][12]
Fix cells with 4% PFA for 15-20 minutes at room temperature.[8]
Wash wells three times with PBS.

Stain nuclei with Hoechst 33342 for 10 minutes.

Acquire images using a high-content imaging system.

e Analysis: In control cells, GFP-FYVE appears as distinct puncta. Upon Vps34 inhibition, the

GFP signal becomes diffuse throughout the cytoplasm. Quantify the percentage of cells with

diffuse GFP signal at each concentration to determine the 1C50.[12]
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Assessment of Autophagy Flux (LC3-Il Western Blot)

This biochemical assay measures the conversion of cytosolic LC3-I to membrane-bound,

lipidated LC3-1l, a hallmark of autophagosome formation.

o Objective: To determine the effect of SAR405 on autophagosome formation.

e Materials:

HelLa, H1299, or other relevant cell lines.[2]

SAR405 and autophagy inducers (e.g., EBSS for starvation, mTOR inhibitors).
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine) to measure flux.
RIPA or other suitable lysis buffer with protease inhibitors.[15]

Antibodies: Rabbit anti-LC3B, anti-Actin or anti-Tubulin (loading control).[15][16]

SDS-PAGE gels (12-15% or gradient gels are recommended for good separation of LC3-I
and LC3-11).[15]

e Protocol:

[e]

Plate cells and grow to 70-80% confluency.
Pre-treat cells with desired concentrations of SAR405 or vehicle for 1-2 hours.

Induce autophagy (e.g., replace media with EBSS) for 2-4 hours. For flux measurements,
a parallel set of samples should be co-treated with a lysosomal inhibitor like 50 uM
Chloroquine during the last 2-16 hours of the experiment.[15]

Harvest cells, wash with ice-cold PBS, and lyse directly in sample buffer or RIPA buffer.
[15]

Resolve 20-40 pg of protein per lane on a high-percentage SDS-PAGE gel.[15]

Transfer proteins to a PVDF membrane.
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o Probe with primary antibodies against LC3 and a loading control, followed by HRP-

conjugated secondary antibodies.

e Analysis: SAR405 treatment will inhibit the stimulus-induced increase in the LC3-II band

(running at ~14-16 kDa).[15] Comparing LC3-II levels in the presence and absence of

lysosomal inhibitors allows for the calculation of autophagic flux.
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Caption: Workflow for assessing autophagy via LC3 Western Blotting.

Lysosomal Morphology Assay (LysoTracker Staining)
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This live-cell imaging assay visualizes acidic compartments to assess changes in lysosome
size and number.

e Objective: To observe the SAR405-induced swelling of lysosomal compartments.
o Materials:

o RKO or other adherent cell lines.[12]

[¢]

Glass-bottom imaging dishes.

SARA405 stock solution.

[e]

o

LysoTracker dye (e.g., LysoTracker Red DND-99 or Deep Red).[17][18][19]

[¢]

Live-cell imaging medium.

e Protocol:

[e]

Seed cells on glass-bottom dishes and allow them to adhere.

o

Treat cells with SAR405 (e.g., 1-10 uM) or vehicle for 16-24 hours.[12]

[¢]

Prepare a working solution of LysoTracker (typically 50-75 nM) in pre-warmed live-cell
imaging medium.[19][20]

[¢]

Remove the treatment medium and add the LysoTracker-containing medium to the cells.

[¢]

Incubate for 15-30 minutes at 37°C, protected from light.[17][18]

[e]

Image the cells immediately using fluorescence microscopy without washing.

e Analysis: Control cells will display small, punctate lysosomes. SAR405-treated cells will
exhibit large, swollen, bright red vacuoles, which can be quantified by size and intensity.[12]

Lysosomal Enzyme Function Assay (Cathepsin D
Maturation)
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This Western blot-based assay provides a biochemical readout of lysosomal processing
capacity.

o Objective: To detect defects in the proteolytic processing of pro-Cathepsin D.
e Materials:
o Cell lines of interest.
o SARA405 stock solution.
o Lysis buffer and Western blot reagents (as in 5.2).
o Primary antibody against Cathepsin D that recognizes precursor and mature forms.[21]

e Protocol:

[¢]

Treat cells with SAR405 or vehicle for a specified time (e.g., 24-48 hours).

[e]

Harvest and lyse cells as described for Western blotting.

(¢]

Separate proteins via SDS-PAGE (a 10-12% gel is suitable).

[¢]

Transfer to a PVDF membrane and probe with the anti-Cathepsin D antibody.

e Analysis: In cell lysates, Cathepsin D can be detected in multiple forms: the ~52 kDa pro-
form and the mature heavy (~31-34 kDa) and light (~14-15 kDa) chains.[21][22][23] Inhibition
of lysosomal function with SAR405 will lead to an accumulation of the pro-Cathepsin D band
and a corresponding decrease in the mature forms.[1]

Conclusion

SAR405 is a powerful and precise chemical probe for interrogating the function of Vps34. Its
potent and selective inhibition of PI3P synthesis provides a clear mechanism for its profound
effects on the lysosomal system. By disrupting endosome-lysosome trafficking, altering
organelle morphology, impairing enzyme maturation, and blocking the initiation of autophagy,
SAR405 has been instrumental in delineating the central role of Vps34 in cellular degradation
pathways. The experimental protocols outlined in this guide provide a robust framework for
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researchers to utilize SAR405 to further explore the complexities of lysosomal biology in health

and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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